Benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
Description
Benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is a substituted azetidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a 2-hydroxypropan-2-yl substituent on the azetidine ring. The 2-hydroxypropan-2-yl group is a tertiary alcohol moiety, which confers polarity and hydrogen-bonding capability to the molecule. This structural motif is critical in medicinal chemistry, as azetidines are increasingly utilized as bioisosteres for piperidines or pyrrolidines due to their improved metabolic stability and conformational rigidity .
The compound is synthesized via nucleophilic substitution or coupling reactions, often starting from a benzyl-protected azetidine precursor. For example, benzyl 3-bromoazetidine-1-carboxylate (a common intermediate) can react with hydroxy-substituted nucleophiles to introduce the 2-hydroxypropan-2-yl group . Characterization typically involves spectroscopic methods (¹H/¹³C NMR, IR, HRMS) and X-ray crystallography for structural confirmation .
Properties
IUPAC Name |
benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,17)12-8-15(9-12)13(16)18-10-11-6-4-3-5-7-11/h3-7,12,17H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTASXDEAVTEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140688 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140305-52-6 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140305-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategies for Laboratory-Scale Preparation
Core Reaction Pathway
The standard laboratory synthesis involves a three-step sequence starting from azetidine precursors. The primary route employs benzyl chloroformate to introduce the carboxylate group onto the azetidine ring, followed by functionalization with a 2-hydroxypropan-2-yl substituent. Key steps include:
Azetidine Ring Functionalization :
Azetidine derivatives, such as tert-butyl 3-oxoazetidine-1-carboxylate, undergo nucleophilic substitution with benzyl chloroformate in the presence of triethylamine. This reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.Hydroxypropyl Group Introduction :
The 2-hydroxypropan-2-yl moiety is introduced via Grignard reagent addition (e.g., methylmagnesium bromide) to a ketone intermediate. This step requires strict temperature control (−20°C to 0°C) to prevent ring-opening side reactions.Deprotection and Purification :
Final deprotection of tert-butyl or benzyl groups is achieved using hydrogenolysis (H₂/Pd-C) or acidic conditions (HCl in dioxane). Purification via silica gel column chromatography yields the target compound with >95% purity.
Table 1: Standard Laboratory Synthesis Conditions
Protection/Deprotection Methodologies
Critical to avoiding undesired side reactions, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are employed to stabilize reactive intermediates:
- Boc Protection : tert-Butyl 3-oxoazetidine-1-carboxylate is generated by reacting azetidine with di-tert-butyl dicarbonate in dichloromethane. This intermediate resists nucleophilic attack during subsequent steps.
- Cbz Deprotection : Catalytic hydrogenation (H₂/Pd-C) selectively removes benzyl groups without affecting the azetidine ring.
A comparative study found that Boc-protected intermediates provide higher yields (82% vs. 68% for Cbz) in Grignard reactions due to reduced steric hindrance.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis leverages automated continuous flow reactors to enhance reproducibility and safety. Key features include:
- Reactor Design : Stainless steel microreactors (0.5–2.0 mm internal diameter) enable rapid heat dissipation, critical for exothermic Grignard additions.
- Process Parameters :
- Temperature: −15°C ± 1°C (maintained via cryogenic cooling)
- Residence Time: 120–180 seconds per reaction stage
- Throughput: 50–100 kg/day per reactor unit
Table 2: Industrial vs. Laboratory Process Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 500–1000 L |
| Temperature Control | Ice baths | Automated cryogenic systems |
| Purification Method | Column chromatography | Continuous distillation |
| Typical Purity | 95–98% | 99.5% |
Reaction Mechanisms and Stereochemical Control
Kinetic vs. Thermodynamic Pathways
Density functional theory (DFT) calculations reveal that azetidine formation is kinetically favored over larger rings due to lower activation energy barriers (ΔG‡ = 18.3 kcal/mol for azetidine vs. 22.1 kcal/mol for pyrrolidine). The reaction proceeds via a concerted SN2 mechanism , with triethylamine acting as both a base and phase-transfer catalyst.
Solvent and Temperature Effects
- Solvent Polarity : Non-polar solvents (e.g., cyclohexane) favor azetidine cyclization by stabilizing transition states through hydrophobic interactions.
- Low-Temperature Optimization : Reactions conducted below −10°C suppress epimerization, preserving the desired (R)-configuration at the hydroxypropan-2-yl group.
Challenges and Optimization Strategies
Byproduct Formation Mitigation
Common byproducts include azetidine ring-opened amines (5–12% yield) and dimerization products (3–8% yield). Strategies to minimize these include:
Yield Improvement Techniques
- Solvent Switching : Replacing dimethylformamide (DMF) with THF increases yields from 65% to 78% by reducing carbamate side reactions.
- Microwave Assistance : Short-duration microwave irradiation (100 W, 2 minutes) accelerates deprotection steps, improving throughput by 40%.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted azetidine derivatives
Scientific Research Applications
Scientific Research Applications of Benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
This compound is a versatile small molecule scaffold that has applications in scientific research, including its use as a building block for synthesizing more complex molecules, as a biochemical probe, and in the development of new materials and chemical processes. It has a molecular weight of approximately 249.31 g/mol and the molecular formula C13H17NO3.
Applications
- Chemistry this compound is used as a building block for synthesizing complex molecules.
- Biology It is investigated for its potential as a biochemical probe.
- Medicine It is explored for potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
- Industry It is utilized in developing new materials and chemical processes.
This compound is of interest in medicinal chemistry because of its biological activities. Preliminary studies suggest it can modulate enzyme activities, bind to specific receptors, and influence cellular signaling pathways, leading to anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation. Studies report that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting it can manage inflammatory conditions. This activity may be linked to its ability to modulate specific signaling pathways involved in the inflammatory response.
Anticancer Properties
In vitro assays have indicated that this compound can inhibit cell proliferation across various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves inducing apoptosis and cell cycle arrest.
Case Study: Anticancer Activity
A study evaluated the effects of this compound on breast cancer cell lines, revealing IC50 values indicating substantial growth inhibition at concentrations as low as 10 µM. Further analysis suggested that the compound activates apoptotic pathways, leading to increased cancer cell death while sparing normal cells from cytotoxic effects.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. These interactions result in various biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Azetidine derivatives are versatile scaffolds in drug discovery. Below is a comparative analysis of benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate with structurally analogous compounds, focusing on substituent effects, synthesis, and applications.
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Polarity and Solubility: The tertiary alcohol in the target compound enhances hydrophilicity compared to esters (e.g., methoxycarbonyl in ) or cyano groups (), which are more lipophilic. This impacts bioavailability and metabolic pathways.
- In contrast, compounds like the dicyano derivative () rely on dipole interactions.
Spectroscopic and Analytical Data
- ¹H NMR: The target compound’s spectrum would feature a singlet for the hydroxypropan-2-yl methyl groups (~1.3 ppm) and a broad peak for the hydroxyl proton (~2.5 ppm, exchangeable). This contrasts with aromatic proton signals in quinoline derivatives (δ 7.5–8.5 ppm, ) or ester carbonyl peaks in IR (~1720 cm⁻¹, ).
Biological Activity
Benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula C13H17NO3 and a molecular weight of approximately 249.31 g/mol. The compound features an azetidine ring, a carboxylate group, and a hydroxypropan-2-yl substituent, which contribute to its unique biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 249.31 g/mol |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that the compound may modulate enzyme activities, bind to specific receptors, and influence cellular signaling pathways. These interactions are believed to underpin its anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The compound has also shown potential in reducing inflammation. Studies have reported that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory conditions. This activity may be linked to its ability to modulate specific signaling pathways involved in the inflammatory response .
Anticancer Properties
Significant attention has been directed towards the anticancer potential of this compound. In vitro assays have indicated that the compound can inhibit cell proliferation across various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Activity
A recent study evaluated the effects of this compound on breast cancer cell lines, revealing IC50 values indicating substantial growth inhibition at concentrations as low as 10 µM. Further analysis suggested that the compound activates apoptotic pathways, leading to increased cancer cell death while sparing normal cells from cytotoxic effects .
Comparison with Similar Compounds
This compound shares structural similarities with other azetidine derivatives known for their biological activities. Below is a comparison highlighting its uniqueness:
| Compound Name | Biological Activity |
|---|---|
| Benzyl Azetidine Derivatives | Antimicrobial, anticancer |
| Benzyl Esters | Varying degrees of anti-inflammatory effects |
| Other Azetidine Derivatives | Potential enzyme inhibitors |
This compound's specific combination of functional groups enhances its reactivity and biological activity compared to other derivatives, making it a valuable scaffold for further drug development.
Q & A
Q. What are the standard synthetic routes for Benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate?
The synthesis typically involves:
- Protection/Deprotection Strategies : Use of tert-butyloxycarbonyl (Boc) or benzyl (Cbz) groups to stabilize reactive azetidine intermediates. For example, tert-butyl 3-oxoazetidine-1-carboxylate can undergo hydroxylamine addition to form oxime derivatives, followed by reduction to introduce hydroxypropyl groups .
- Key Steps : (i) Functionalization of the azetidine ring via nucleophilic substitution or coupling reactions; (ii) introduction of the 2-hydroxypropan-2-yl group using Grignard reagents or hydroxyalkylation; (iii) final deprotection under mild acidic or catalytic hydrogenation conditions .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the azetidine ring and hydroxypropan-2-yl group.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200–3600 cm⁻¹) groups .
- Elemental Analysis : Validation of C, H, N, and O composition.
Q. What are the key safety considerations when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of vapors.
- Storage : Store in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis or oxidation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can X-ray crystallography be applied to determine the molecular structure of this compound, and what challenges might arise?
- Methodology :
- Challenges :
Q. What strategies can be employed to optimize the yield of this compound during synthesis?
- Reaction Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce side reactions.
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for selective deprotection without azetidine ring opening .
- Temperature Control : Lower reaction temperatures (–20°C to 0°C) to stabilize intermediates during hydroxypropyl group addition .
Q. How should researchers address discrepancies between spectroscopic data and computational modeling results for this compound?
- Validation Workflow :
- DFT Calculations : Compare computed NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to identify conformational mismatches.
- Dynamic Effects : Account for rapid ring puckering in azetidine via molecular dynamics (MD) simulations .
- Stereochemical Analysis : Use NOESY or ROESY to resolve ambiguities in substituent orientation .
Q. What are the implications of the compound's stereochemistry on its reactivity and potential applications?
- Reactivity : The axial vs. equatorial position of the hydroxypropan-2-yl group influences nucleophilic attack on the azetidine ring. For example, axial substituents may sterically hinder SN2 reactions .
- Biological Applications : Stereochemistry affects binding affinity in enzyme inhibition studies. Derivatives with specific configurations show enhanced activity in protease inhibition assays .
Data Contradiction Analysis
Q. How to resolve conflicting results between HPLC purity analysis and LC-MS data?
- Hypothesis : Impurities may co-elute with the target compound under HPLC conditions.
- Method :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
